molecular formula C12H9F3N2S B12926498 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione CAS No. 62953-72-4

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione

Cat. No.: B12926498
CAS No.: 62953-72-4
M. Wt: 270.28 g/mol
InChI Key: BYELOCUDZTVJAF-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a synthetic heterocyclic compound designed for research applications, integrating a pyrimidine-4-thione core with a 3-(trifluoromethyl)phenyl substituent. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group is a strategic modification known to enhance key pharmaceutical properties, including increased metabolic stability and improved membrane permeability, by leveraging its high lipophilicity and strong electronegativity . Pyrimidine-thione derivatives, such as dihydropyrimidine-2-thiones, have demonstrated substantial potential in pharmacological screening, exhibiting notable activities as inhibitors of viral proteases, which is relevant for antiviral research . Furthermore, related trifluoromethyl-containing pyrimidines are frequently explored for their antiproliferative effects in oncology research, where they may interfere with crucial cellular signaling pathways or enzyme functions . The specific substitution pattern on this compound suggests it may serve as a key intermediate or a novel chemical entity for constructing more complex molecular architectures. It is intended for use in hit-to-lead optimization campaigns, enzyme inhibition assays, and mechanism-of-action studies. Researchers will find this compound valuable for probing structure-activity relationships (SAR) and for expanding libraries of fluorinated heterocycles. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62953-72-4

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione

InChI

InChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3

InChI Key

BYELOCUDZTVJAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Multicomponent Biginelli-Type Condensation

A widely used approach to synthesize dihydropyrimidine-2-thiones involves a Biginelli-type condensation of:

  • Aromatic aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde),
  • Thiourea,
  • β-ketoesters or β-diketones.

For example, the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea and ethyl 4,4,4-trifluoro-3-oxobutanoate in acetonitrile under reflux with a Lewis acid catalyst such as SnCl2·2H2O yields dihydropyrimidine-2-thione derivatives. The reaction typically proceeds over 6 hours, monitored by TLC, and the product is isolated by precipitation and recrystallization.

Acid-Catalyzed Condensation with Thiourea

Another method involves the condensation of thiourea with β-diketones or β-ketoesters and aromatic aldehydes in the presence of trifluoroacetic acid as a catalyst in an alcoholic solvent system (e.g., acetylacetone and ethanol). The reaction is conducted at 50-75°C for 2.5-3 hours, yielding tetra- or hexahydropyrimidinethione-carboxylates with good yields (50-75%). The progress is monitored by UV TLC plates.

Methylation at the N-1 Position

Methylation of the pyrimidine nitrogen (N-1) is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions. For example, alkylation of thioxopyrimidine intermediates with methyl iodide followed by purification yields the N-methylated product.

Thiation of the Pyrimidine Ring

The thione group at the 4-position is introduced by using thiourea in the condensation step or by converting the corresponding oxo-pyrimidine to the thione via sulfurization reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). The direct use of thiourea in the multicomponent reaction is the most straightforward and commonly reported method.

Representative Preparation Procedure

Step Reagents & Conditions Outcome Notes
1. Multicomponent condensation 3-(trifluoromethyl)benzaldehyde (10 mmol), thiourea (10 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (12 mmol), SnCl2·2H2O catalyst, acetonitrile, reflux 6 h Formation of dihydropyrimidine-2-thione intermediate Reaction monitored by TLC; product precipitated by water addition and recrystallized
2. N-Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temperature to mild heating N-1 methylated pyrimidine-4-thione Alkylation of thioxopyrimidine intermediate
3. Purification Recrystallization or column chromatography Pure this compound Characterization by melting point, NMR, MS

Research Findings and Yields

  • The multicomponent condensation yields dihydropyrimidine-2-thiones in moderate to good yields (50-75%) depending on the aldehyde and reaction conditions.
  • Methylation reactions proceed efficiently with high selectivity for the N-1 position, typically yielding >80% of the desired product.
  • The presence of the trifluoromethyl group on the aromatic ring enhances the compound’s chemical stability and biological activity, as reported in related pyrimidine-thione derivatives.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Reference
Aldehyde 3-(trifluoromethyl)benzaldehyde
Thiourea amount Equimolar to aldehyde
β-Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate
Catalyst SnCl2·2H2O or trifluoroacetic acid
Solvent Acetonitrile or acetylacetone/ethanol mixture
Temperature 60-75°C
Reaction time 2.5-6 hours
Methylation reagent Methyl iodide
Methylation solvent DMF or similar polar aprotic solvent
Methylation temperature Room temperature to mild heating

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thione group can participate in redox reactions, influencing the compound’s biological activity. Pathways such as inhibition of specific enzymes or modulation of receptor activity are commonly involved .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Functional Groups Key Features Reference
This compound –CH₃ (N1), –C₆H₄CF₃ (C5), –S (C4) Thione, Trifluoromethyl High lipophilicity, potential kinase inhibition
5-Methylpyrimidine-2,4(1H,3H)-dione (Thymine) –CH₃ (C5), –O (C2, C4) Diketone DNA/RNA component, hydrogen-bonding
4-Amino-1-phenyl-2(1H)-pyrimidinone –C₆H₅ (N1), –NH₂ (C4), –O (C2) Aminopyrimidinone Intermediate in nucleoside synthesis
1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone (Fluridone) –CH₃ (N1), –C₆H₄CF₃ (C5), –O (C4) Pyridinone, Trifluoromethyl Herbicide (protoporphyrinogen oxidase inhibitor)

Key Observations :

Thione vs. Oxo Groups : The thione group in the target compound replaces the oxo (–O) group found in thymine and fluridone . This substitution alters electronic properties (e.g., increased polarizability) and binding affinity in biological systems.

Trifluoromethyl Phenyl vs.

Pyrimidine vs. Pyridinone Scaffolds: Fluridone shares the trifluoromethylphenyl group but employs a pyridinone core (six-membered ring with one nitrogen), whereas the target compound uses a pyrimidine (two nitrogens). This difference impacts ring aromaticity and intermolecular interactions.

Solubility and Lipophilicity :

  • The thione group increases solubility in polar aprotic solvents compared to fluridone’s pyridinone structure. However, the –CF₃ group counterbalances this by enhancing logP (lipophilicity), as seen in related trifluoromethylated agrochemicals .
  • Thymine derivatives (e.g., 5-Methylpyrimidine-2,4(1H,3H)-dione) exhibit higher aqueous solubility due to their diketone structure and lack of aromatic substituents .

Biological Activity

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound has the following chemical characteristics:

PropertyDetails
CAS No. 62953-72-4
Molecular Formula C12H9F3N2S
Molecular Weight 270.28 g/mol
IUPAC Name 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione
InChI Key BYELOCUDZTVJAF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the thione moiety can participate in redox reactions. This dual functionality allows for diverse interactions within biological systems, influencing pathways such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of thiourea, including this compound, exhibit notable antimicrobial properties. In studies comparing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1250 to 5000 µg/mL, which were significantly lower than those observed for conventional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, IC50 values for certain thiourea derivatives were reported between 3 to 14 µM against these cell lines, indicating strong cytotoxic effects . The mechanism involves targeting specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can significantly inhibit cytokines such as IL-6 and TNF-α at concentrations comparable to established anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
1-Methyl-5-phenylpyrimidine-4(1H)-thione Lacks trifluoromethyl groupDifferent pharmacological profile
5-(3-(Trifluoromethyl)phenyl)pyrimidine-4(1H)-thione Lacks methyl groupAltered reactivity and applications

The presence of both the trifluoromethyl and thione groups in our compound contributes to its unique reactivity and potential for diverse applications across medicinal chemistry.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antibacterial Efficacy : A study tested various thiourea derivatives against E. coli ATCC 25922, revealing that modifications to the thiourea structure can enhance antibacterial activity significantly .
  • Cancer Cell Line Studies : In trials involving human leukemia cell lines, compounds similar to this compound showed IC50 values as low as 1.50 µM, indicating strong potential for therapeutic use in oncology .
  • Inflammation Models : Research demonstrated that certain derivatives exhibited stronger inhibitory effects on inflammatory markers than conventional treatments, suggesting their utility in managing inflammatory diseases .

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